• Rimegepant
    • Cat. No.:
    • B610484
    • CAS No.:
    • 1289023-67-1
    • Molecular Formula:
    • C28H28F2N6O3
    • Molecular Weight:
    • 534.6 g/mol
    Description
    Rimegepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of rimegepant is as a Calcitonin Gene-related Peptide Receptor Antagonist.
    Rimegepant is an orally available, small molecule inhibitor of the calcitonin gene-related peptide (CGRP) receptor that blocks the action of CGRP, a potent vasodilator believed to play a role in migraine headaches. Rimegepant is approved for both treatment and prevention of acute migraine attacks. In clinical trials, rimegepant was generally well tolerated with only rare instances of transient serum aminotransferase elevations during therapy and with no reported instances of clinically apparent liver injury.
    RIMEGEPANT is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for migraine disorder and has 6 investigational indications.
    See also: Rimegepant Sulfate (active moiety of)."> Rimegepant is an oral antagonist of the CGRP receptor developed by Biohaven Pharmaceuticals. It received FDA approval on February 27, 2020 for the acute treatment migraine headache, and was subsequently approved...
  • Ubrogepant
    • Cat. No.:
    • B612305
    • CAS No.:
    • 1374248-77-7
    • Molecular Formula:
    • C29H26F3N5O3
    • Molecular Weight:
    • 549.5 g/mol
    Description
    Ubrogepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of ubrogepant is as a Calcitonin Gene-related Peptide Receptor Antagonist.
    Ubrogepant is an orally available, small molecule inhibitor of the calcitonin gene-related peptide (CGRP) receptor that blocks the action of CGRP, a potent vasodilator believed to play a role in migraine headaches. Ubrogepant is approved for treatment of acute migraine attacks. In clinical trials, urbrogepant was generally well tolerated with only rare instances of transient serum aminotransferase elevations during therapy and with no reported instances of clinically apparent liver injury.
    Ubrogepant is an orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist that can be used in the acute treatment of migraines. Upon oral administration, ubrogepant targets, binds to and blocks the activity of CGRP receptor. This prevents CGRP-mediated signaling. By blocking the CGRP-mediated pathways, ubrogepant is able to ease migraine symptoms, especially migraine headache pain. CGRP-mediated signaling plays a key role in migraine pathogenesis.
    UBROGEPANT is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2019 and is indicated for migraine disorder.
    a calcitonin gene-related peptide receptor antagonist (CGRP-RA), for the acute treatment of migraine"> Ubrogepant is indicated for the acute treatment of migraine headaches with or without aura in adults. It was approved by the FDA on December 23, 2019, and is the first oral calcitonin gene-related peptide (CGRP)...
  • Rat CGRP-(8-37)
    • Cat. No.:
    • B612541
    • CAS No.:
    • Molecular Formula:
    • C138H224N42O41
    • Molecular Weight:
    • 3127.5 g/mol
    Description
    Selective, competitive CGRP receptor antagonist. Neuropeptide. Calcitonin receptor agonist. Vasodilator agent. Active in vivo and in vitro. Human sequence also available
    Rat CGRP-(8-37) (VTHRLAGLLSRSGGVVKDNFV...
  • MK-3207
    • Cat. No.:
    • B1676616
    • CAS No.:
    • 957118-49-9
    • Molecular Formula:
    • C31H29F2N5O3
    • Molecular Weight:
    • 557.6 g/mol
    Description
    Mk3207 has been used in trials studying the treatment of Migraine and Migraine Disorders.
    MK3207 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication....
  • Rimegepant Sulfate
    • Cat. No.:
    • B8023643
    • CAS No.:
    • 1374024-48-2
    • Molecular Formula:
    • C56H64F4N12O13S
    • Molecular Weight:
    • 1221.2 g/mol
    Description

    Rimegepant is a medication primarily used for the acute treatment of migraine headaches, both with and without aura. It belongs to a class of drugs known as calcitonin gene-related peptide (CGRP) receptor ant...

  • (3R,5R,6S)-Atogepant
    • Cat. No.:
    • B12393188
    • CAS No.:
    • Molecular Formula:
    • C29H23F6N5O3
    • Molecular Weight:
    • 603.5 g/mol
    Description
    (3R,5R,6S)-Atogepant is a useful research compound. Its molecular formula is C29H23F6N5O3 and its molecular weight is 603.5 g/mol. The purity is usually 95%.
    BenchChem offers high-quality (3R,5R,6S)-Atogepa...
  • HTL22562
    • Cat. No.:
    • B12417877
    • CAS No.:
    • 2097085-63-5
    • Molecular Formula:
    • C40H49N11O5
    • Molecular Weight:
    • 763.9 g/mol
    Description
    HTL22562 is a useful research compound. Its molecular formula is C40H49N11O5 and its molecular weight is 763.9 g/mol. The purity is usually 95%.
    BenchChem offers high-quality HTL22562 suitable for many rese...
  • CGRP antagonist 7
    • Cat. No.:
    • B15604683
    • CAS No.:
    • Molecular Formula:
    • C30H32FN5O3
    • Molecular Weight:
    • 529.6 g/mol
    Description
    CGRP antagonist 7 is a useful research compound. Its molecular formula is C30H32FN5O3 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
    BenchChem offers high-quality CGRP antagonist 7 suit...
  • Ubrogepant-d5
    • Cat. No.:
    • B15616087
    • CAS No.:
    • Molecular Formula:
    • C29H26F3N5O3
    • Molecular Weight:
    • 554.6 g/mol
    Description
    Ubrogepant-d5 is a useful research compound. Its molecular formula is C29H26F3N5O3 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Ubrogepant-d5 suitable fo...
© Copyright 2025 BenchChem. All Rights Reserved.